Cox-2-IN-17 is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its mechanism of action, which involves the inhibition of cyclooxygenase enzymes. It is specifically designed to selectively inhibit COX-2 while sparing COX-1, thus minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs. The development of Cox-2-IN-17 was influenced by structural modifications of existing NSAIDs to enhance selectivity and potency against COX-2 .
The synthesis of Cox-2-IN-17 involves several steps that utilize traditional medicinal chemistry techniques. The process typically begins with the modification of a known non-selective COX inhibitor, such as ketoprofen, to achieve selective COX-2 inhibition.
Cox-2-IN-17 possesses a unique molecular structure that facilitates its selective interaction with the COX-2 enzyme. The specific structural features include:
The molecular formula and weight, along with detailed structural diagrams, can be derived from crystallographic studies or computational modeling.
Cox-2-IN-17 undergoes specific chemical reactions that are critical for its function as an inhibitor:
The mechanism of action for Cox-2-IN-17 involves:
Quantitative data from kinetic studies supports this mechanism by demonstrating significant reductions in prostaglandin production in cell-based assays.
Cox-2-IN-17 exhibits several notable physical and chemical properties:
Cox-2-IN-17 has potential applications in various scientific fields:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3